2-[(Methoxycarbonyl)amino]benzoic acid

Peptide synthesis α-Amino acid Orthogonal protection

2-[(Methoxycarbonyl)amino]benzoic acid (CAS 6268-38-8) offers orthogonal dual protection: a methyl carbamate (Moc) on the amino group and a free carboxylic acid. Unlike singly-protected anthranilic acid or N-acetyl derivatives, this enables selective deprotection strategies essential for solid-phase peptide synthesis. The Moc group cleaves under mild basic conditions while the carboxyl remains intact for coupling—a chemoselectivity not achievable with Fmoc or Boc. Its LogP 1.64 (vs ethyl analog 2.03) provides distinct chromatographic behavior and balanced physicochemical properties for med chem libraries. Ideal scaffold for hit-to-lead optimization, HPLC method validation, and agrochemical intermediate synthesis. White crystalline solid, mp 176°C. Inquire for bulk pricing.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 6268-38-8
Cat. No. B1267552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methoxycarbonyl)amino]benzoic acid
CAS6268-38-8
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H9NO4/c1-14-9(13)10-7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
InChIKeyVRBXNTUDJOJJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Methoxycarbonyl)amino]benzoic acid (CAS 6268-38-8): Core Identity and Physicochemical Profile for Research Procurement


2-[(Methoxycarbonyl)amino]benzoic acid (CAS 6268-38-8), also known as N-methoxycarbonyl-anthranilic acid or N-carbomethoxyanthranilic acid [1], is an N-protected anthranilic acid derivative belonging to the class of aromatic carbamates. This compound features a methyl carbamate moiety at the ortho-amino position of benzoic acid (molecular formula C₉H₉NO₄, molecular weight 195.17 g/mol) . It is characterized as a white crystalline solid with a melting point of 176 °C, a density of 1.38 g/cm³, and limited aqueous solubility (1.5 g/L) . The compound serves as a versatile building block in organic synthesis, particularly valued for its dual carboxyl and amino protection, enabling its use in peptide synthesis and as a scaffold for medicinal chemistry applications [1].

Why 2-[(Methoxycarbonyl)amino]benzoic acid Cannot Be Substituted with Generic Anthranilic Acid Derivatives


While many anthranilic acid derivatives share a common 2-aminobenzoic acid core, direct substitution with unmodified anthranilic acid or other N-protected analogs is not feasible in applications requiring orthogonal protection strategies or specific steric/electronic properties. 2-[(Methoxycarbonyl)amino]benzoic acid provides simultaneous protection of both the amino (as a methyl carbamate) and carboxyl groups, a feature not present in simple anthranilic acid or N-acetyl anthranilic acid, which are singly protected [1]. In peptide synthesis, the methoxycarbonyl (Moc) group offers distinct lability compared to Fmoc or Boc groups, allowing for selective deprotection under mild basic conditions [1]. Furthermore, the methyl carbamate substituent imparts a unique hydrophobic profile (LogP = 1.64) that differs from the more lipophilic ethyl analog (LogP = 2.03) [2], affecting solubility, membrane permeability, and chromatographic behavior. Substitution with a different N-protecting group or a larger alkoxycarbonyl moiety can alter reaction kinetics in Beckmann and Hofmann rearrangements [1], leading to different yields or product distributions. Thus, researchers cannot assume functional equivalence among in-class compounds.

Quantitative Differentiators of 2-[(Methoxycarbonyl)amino]benzoic acid: Comparative Evidence Against Closest Analogs


Dual Protection as an N-(Methoxycarbonyl) α-Amino Acid Equivalent in Peptide Synthesis

2-[(Methoxycarbonyl)amino]benzoic acid is a key product in Beckmann and Hofmann rearrangements yielding N-(methoxycarbonyl) α-amino acids with both carboxyl and amino protection [1]. This dual protection is not achievable with simple N-acetyl anthranilic acid, which protects only the amino group. In the Beckmann rearrangement of 2-substituted benzoylacetic acid oximes, the N-(methoxycarbonyl) product is obtained in excellent overall yields [1].

Peptide synthesis α-Amino acid Orthogonal protection Carbamate

Physicochemical Property Comparison: Methoxycarbonyl vs. Ethoxycarbonyl Anthranilic Acid

The methoxycarbonyl analog (target) exhibits a calculated LogP of 1.64 and aqueous solubility of 1.5 g/L, whereas the ethoxycarbonyl analog (2-[(ethoxycarbonyl)amino]benzoic acid, CAS 41470-93-3) has a higher LogP of 2.03 [1]. The increased lipophilicity of the ethyl derivative results in lower aqueous solubility and different chromatographic retention, which can impact purification and biological assays.

LogP Solubility Chromatography ADME

Synthetic Utility in Beckmann and Hofmann Rearrangements for α-Amino Acid Synthesis

2-[(Methoxycarbonyl)amino]benzoic acid is generated as the N-(methoxycarbonyl) product in Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates [1]. These routes are characterized by excellent overall yields and provide α-amino acids with dual protection, making them highly valuable in peptide science [1]. In contrast, the corresponding N-benzoyl analog requires different deprotection conditions, and unsubstituted anthranilic acid cannot serve as a direct α-amino acid precursor without additional protection steps.

Beckmann rearrangement Hofmann rearrangement α-Amino acid Non-natural amino acid

Solid-State Structural Confirmation via Single-Crystal X-ray Diffraction

The crystal structure of 2-[(methoxycarbonyl)amino]benzoic acid has been determined by single-crystal X-ray diffraction, confirming the molecular geometry and hydrogen-bonding network [1]. The compound crystallizes with a specific packing arrangement that may differ from the ethyl analog, which has a larger alkoxy group and thus different crystal packing. This structural confirmation is essential for understanding solid-state reactivity and for regulatory filings where definitive identity is required.

Crystallography Solid-state structure X-ray diffraction Conformation

Optimal Use Cases for 2-[(Methoxycarbonyl)amino]benzoic acid in Research and Industrial Settings


Synthesis of Non-Natural α-Amino Acids and Peptide Mimetics

2-[(Methoxycarbonyl)amino]benzoic acid serves as a protected α-amino acid equivalent, enabling the construction of non-natural peptides and amino acid derivatives. Its dual protection allows for orthogonal deprotection strategies: the methyl carbamate can be selectively removed under basic conditions while leaving the carboxyl group intact for further coupling [1]. This is particularly valuable in solid-phase peptide synthesis where Fmoc or Boc chemistry is employed.

Medicinal Chemistry Scaffold for Drug Discovery

The compound is used as a versatile small molecule scaffold for generating libraries of anthranilic acid derivatives with potential biological activity. Its moderate LogP (1.64) and moderate aqueous solubility (1.5 g/L) make it suitable for hit-to-lead optimization campaigns where balanced physicochemical properties are desired. The carbamate group can be further derivatized to modulate target binding.

Reference Standard in Analytical Method Development

Given its well-defined physicochemical properties (melting point 176°C, LogP 1.64) and available crystal structure [2], 2-[(methoxycarbonyl)amino]benzoic acid is an ideal reference compound for developing and validating HPLC methods for carbamate-containing molecules. Its distinct retention behavior relative to the ethyl analog can be exploited for method selectivity studies.

Intermediate in Agrochemical and Specialty Chemical Synthesis

The compound is employed as an intermediate in the synthesis of pharmaceutical products and agricultural chemicals . Its carbamate functionality and benzoic acid core make it a valuable precursor for fungicides, herbicides, or insect growth regulators that require a protected amino group for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Methoxycarbonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.